Turkesterone
Overview
Description
Turkesterone is a naturally occurring ecdysteroid, a type of steroid hormone found in arthropods and certain plants. It is primarily derived from the plant Ajuga turkestanica, native to Central Asia. Ecdysteroids, including this compound, are known for their potential anabolic effects, which have garnered attention in the fitness and bodybuilding communities for their ability to promote muscle growth and enhance athletic performance .
Mechanism of Action
Target of Action
Turkesterone is a phytoecdysteroid, a plant-derived compound that is structurally similar to the insect steroid hormone 20-hydroxyecdysone . It primarily targets the ecdysteroid receptor (EcR) and Ultraspiracle (Usp) proteins, which are members of the nuclear receptor superfamily . These receptors regulate gene expression in a tissue- and development-specific manner .
Mode of Action
This compound interacts with its targets by binding to the ligand-binding domain of the ecdysteroid receptor . This binding triggers a series of biochemical reactions that lead to changes in the cell. This compound is believed to exert its effects by activating protein kinase B (Akt) and mammalian target of rapamycin (mTOR) signaling pathways . These pathways play a crucial role in protein synthesis and muscle cell growth, potentially leading to increased muscle mass and improved recovery .
Biochemical Pathways
The activation of the mTOR pathway by this compound is a key regulator of cell growth, proliferation, and metabolism, including muscle protein synthesis . When mTOR is activated, it promotes the translation of specific genes involved in protein synthesis and inhibits the breakdown of proteins in muscle cells . This compound also enhances the mRNA translation process and promotes leucine uptake into muscle cells .
Pharmacokinetics
It’s known that this compound is a naturally occurring compound and is present in certain plant species . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is the enhancement of muscle growth by increasing muscle protein synthesis . It optimizes the mRNA translation process, promotes leucine uptake into muscle cells, and attains a positive nitrogen balance, preventing muscle breakdown . This leads to increased muscle mass and improved recovery .
Biochemical Analysis
Biochemical Properties
Turkesterone interacts with various enzymes, proteins, and other biomolecules. It is believed to interact with the ligand-binding domain of the ecdysteroid receptor . The cavity of this receptor is predicted to possess space in the vicinity of C-11/C-12 of the ecdysteroid .
Cellular Effects
This compound influences cell function by activating anabolic signaling pathways, particularly the mTOR pathway . The mTOR pathway is a key regulator of cell growth, proliferation, and metabolism, including muscle protein synthesis .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is believed to interact with the ecdysteroid receptor, influencing the regulation of gene expression in a tissue- and development-specific manner .
Temporal Effects in Laboratory Settings
Current studies focus on its potential anabolic properties and its effects on muscle protein synthesis .
Dosage Effects in Animal Models
Research on this compound’s effects on muscle protein synthesis and the mTOR pathway in animal models is an area of growing interest . Some studies suggest that this compound can activate the mTOR pathway and enhance muscle protein synthesis in animals .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been studied for its potential to activate anabolic signaling pathways, particularly the mTOR pathway . The mTOR pathway is a key regulator of cell growth, proliferation, and metabolism .
Transport and Distribution
It is believed to interact with the ecdysteroid receptor, which could influence its localization or accumulation .
Subcellular Localization
It is believed to interact with the ecdysteroid receptor, which could influence its localization to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Turkesterone can be extracted from Ajuga turkestanica using solvents like methanol or ethanol. The extraction process typically involves grinding and macerating the plant material, followed by solvent extraction using methods such as Soxhlet extraction or maceration. The extract is then concentrated using a rotary evaporator to remove the solvent and obtain a this compound-rich extract .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ajuga turkestanica and efficient extraction processes. Chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC) are used to purify the crude extract. The purified this compound is then analyzed using spectroscopic techniques such as UV-Vis, mass spectrometry, and nuclear magnetic resonance (NMR) to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions: Turkesterone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can form 11α-acyl derivatives through regioselective synthesis .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents like phenylboronic acid in dry dimethylformamide (DMF) can be used for substitution reactions.
Major Products: The major products formed from these reactions include various acyl derivatives of this compound, which retain significant biological activity .
Scientific Research Applications
Turkesterone has a wide range of scientific research applications:
Comparison with Similar Compounds
Ecdysterone (20-hydroxyecdysone): Another prominent ecdysteroid known for its anabolic properties.
2-deoxyecdysone: A less common ecdysteroid with similar biological activities.
Comparison: While both turkesterone and ecdysterone are types of ecdysteroids, they differ in their potency and specific effects. This compound is often considered more potent in promoting muscle growth and enhancing athletic performance . Unlike anabolic steroids, this compound does not bind to androgen receptors, thus avoiding the hormonal imbalances and side effects associated with steroid use .
Properties
IUPAC Name |
(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O8/c1-23(2,33)8-7-21(32)26(5,34)20-6-9-27(35)15-11-16(28)14-10-17(29)18(30)12-24(14,3)22(15)19(31)13-25(20,27)4/h11,14,17-22,29-35H,6-10,12-13H2,1-5H3/t14-,17+,18-,19+,20-,21+,22+,24-,25+,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBAGDDNVWTLOM-XHZKDPLLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@H]([C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41451-87-0 | |
Record name | Turkesterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41451-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Turkesterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TURKESTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53E6Z3F8ZG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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